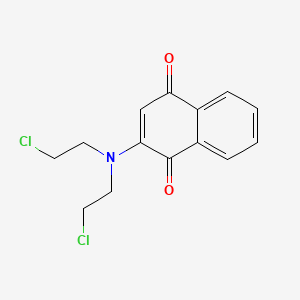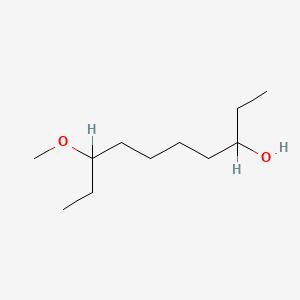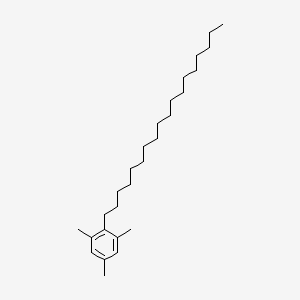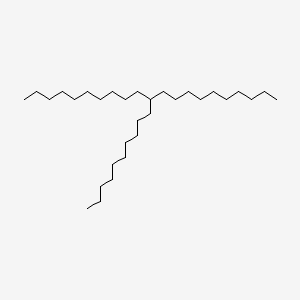
Heneicosane, 11-decyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Heneicosane, 11-decyl-: is an organic compound with the molecular formula C31H64 . It is a long-chain hydrocarbon, specifically a straight-chain alkane. This compound is also known by its IUPAC name 11-decylheneicosane . It is characterized by its waxy appearance and is typically found in various natural sources.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Heneicosane, 11-decyl- can be achieved through the coupling of shorter alkyl chains. One common method involves the Wurtz reaction , where two alkyl halides are reacted in the presence of sodium metal to form a longer alkane. For example, decyl bromide and heneicosyl bromide can be reacted to form 11-decylheneicosane.
Industrial Production Methods: Industrial production of Heneicosane, 11-decyl- often involves the Fischer-Tropsch synthesis , a process that converts carbon monoxide and hydrogen into hydrocarbons. This method is advantageous for producing long-chain alkanes on a large scale.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Heneicosane, 11-decyl- can undergo oxidation reactions, typically forming alcohols, aldehydes, or carboxylic acids depending on the reaction conditions.
Reduction: Although already a saturated hydrocarbon, it can be further reduced under specific conditions to form shorter alkanes.
Substitution: This compound can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups, such as halogens.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt).
Substitution: Halogens (Cl2, Br2) in the presence of UV light or heat.
Major Products:
Oxidation: Primary alcohols, aldehydes, carboxylic acids.
Reduction: Shorter alkanes.
Substitution: Alkyl halides.
Applications De Recherche Scientifique
Chemistry: Heneicosane, 11-decyl- is used as a standard in gas chromatography for the calibration of retention times due to its well-defined structure and properties.
Biology: This compound is studied for its role as a pheromone in certain insect species. For example, it is used by termites for communication within the colony.
Medicine: Research has explored its potential in drug delivery systems due to its hydrophobic nature, which can be useful in encapsulating hydrophobic drugs.
Industry: In the industrial sector, Heneicosane, 11-decyl- is used as a lubricant and in the production of paraffin waxes .
Mécanisme D'action
The mechanism by which Heneicosane, 11-decyl- exerts its effects largely depends on its application. In biological systems, it acts as a pheromone by binding to specific receptors in insects, triggering behavioral responses. In drug delivery, its hydrophobic nature allows it to encapsulate and protect hydrophobic drugs, facilitating their transport through aqueous environments.
Comparaison Avec Des Composés Similaires
Heneicosane (C21H44): A shorter alkane with similar properties but different applications.
Tetracosane (C24H50): Another long-chain alkane used in similar industrial applications.
Icosane (C20H42): A slightly shorter alkane with similar chemical behavior.
Uniqueness: Heneicosane, 11-decyl- is unique due to its specific chain length and the presence of a decyl group at the 11th position, which imparts distinct physical and chemical properties compared to other alkanes.
Propriétés
Numéro CAS |
55320-06-4 |
|---|---|
Formule moléculaire |
C31H64 |
Poids moléculaire |
436.8 g/mol |
Nom IUPAC |
11-decylhenicosane |
InChI |
InChI=1S/C31H64/c1-4-7-10-13-16-19-22-25-28-31(29-26-23-20-17-14-11-8-5-2)30-27-24-21-18-15-12-9-6-3/h31H,4-30H2,1-3H3 |
Clé InChI |
BCWYKEQUGMQGAP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCCC)CCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5,7-Dibromofuro[2,3-C]pyridine](/img/structure/B13940292.png)
![5-Thiazolecarbonitrile, 2-[(2-amino-2-methylpropyl)amino]-](/img/structure/B13940293.png)

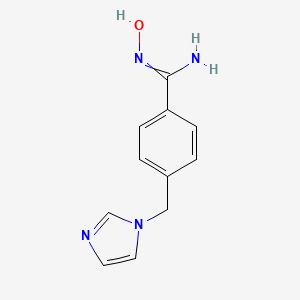

![4-(2-Methyl-2,7-diazaspiro[3.5]non-7-YL)-benzenamine](/img/structure/B13940309.png)
![N-[1-(5-chloro-2-methoxypyridin-4-yl)azetidin-3-yl]-2,4-dimethylquinoline-6-carboxamide](/img/structure/B13940310.png)
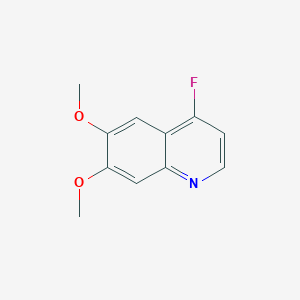
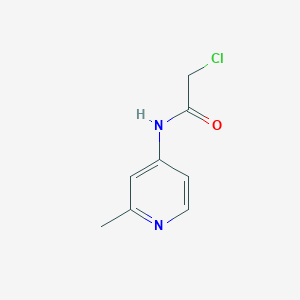
![[1,1'-Biphenyl]-4-ylmethyl 2-methyl-2-propenoate](/img/structure/B13940338.png)

